molecular formula C15H20N6OS B12227568 3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine

3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine

Cat. No.: B12227568
M. Wt: 332.4 g/mol
InChI Key: UNQOBPLCMFXZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring. The compound also contains a methoxymethyl group attached to a thiadiazole ring. This unique structure endows the compound with distinctive physicochemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and diketones.

    Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the pyridazine core.

    Incorporation of the Thiadiazole Ring: This step involves the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carbon disulfide.

    Methoxymethyl Group Addition: This is typically achieved through alkylation reactions using methoxymethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or the thiadiazole ring, potentially leading to the formation of dihydropyridazines or dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyridazines, dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridazine ring allows for π-π stacking interactions, while the piperazine ring can engage in hydrogen bonding. The thiadiazole ring may also contribute to the compound’s binding affinity through sulfur interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a triazole ring instead of a thiadiazole ring.

    3-Cyclopropyl-6-(piperazin-1-yl)pyridazine: Lacks the methoxymethyl and thiadiazole groups.

Uniqueness

The uniqueness of 3-Cyclopropyl-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}pyridazine lies in its combination of a pyridazine ring with a thiadiazole ring and a methoxymethyl group. This unique combination imparts distinctive physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

5-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C15H20N6OS/c1-22-10-13-16-15(23-19-13)21-8-6-20(7-9-21)14-5-4-12(17-18-14)11-2-3-11/h4-5,11H,2-3,6-10H2,1H3

InChI Key

UNQOBPLCMFXZRE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.